molecular formula C10H9NO4 B13423503 Cyclopropanecarboxylic acid, 4-nitrophenyl ester CAS No. 26050-99-7

Cyclopropanecarboxylic acid, 4-nitrophenyl ester

Cat. No.: B13423503
CAS No.: 26050-99-7
M. Wt: 207.18 g/mol
InChI Key: KYHAMGAANHSNPQ-UHFFFAOYSA-N
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Description

Cyclopropanecarboxylic acid, 4-nitrophenyl ester is an organic compound with the molecular formula C₁₀H₉NO₄ and a molecular weight of 207.1828 g/mol . This compound is characterized by a cyclopropane ring attached to a carboxylic acid group, which is further esterified with a 4-nitrophenyl group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopropanecarboxylic acid, 4-nitrophenyl ester can be synthesized through the esterification of cyclopropanecarboxylic acid with 4-nitrophenol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale esterification reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarboxylic acid, 4-nitrophenyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines and alcohols, often under basic conditions.

    Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) are used.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

Major Products

    Nucleophilic Substitution: Substituted cyclopropanecarboxylic acid derivatives.

    Hydrolysis: Cyclopropanecarboxylic acid and 4-nitrophenol.

    Reduction: Cyclopropanecarboxylic acid, 4-aminophenyl ester.

Scientific Research Applications

Cyclopropanecarboxylic acid, 4-nitrophenyl ester is used in various scientific research fields:

Mechanism of Action

The mechanism of action of cyclopropanecarboxylic acid, 4-nitrophenyl ester involves its interaction with nucleophiles, leading to the cleavage of the ester bond. The 4-nitrophenyl group acts as a good leaving group, facilitating nucleophilic attack on the carbonyl carbon of the ester. This reaction is commonly utilized in enzymatic studies to investigate the activity of esterases and other hydrolytic enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopropanecarboxylic acid, 4-nitrophenyl ester is unique due to its cyclopropane ring, which imparts significant ring strain and reactivity. This makes it a valuable compound in synthetic chemistry for the study of strained ring systems and their reactivity.

Properties

CAS No.

26050-99-7

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

IUPAC Name

(4-nitrophenyl) cyclopropanecarboxylate

InChI

InChI=1S/C10H9NO4/c12-10(7-1-2-7)15-9-5-3-8(4-6-9)11(13)14/h3-7H,1-2H2

InChI Key

KYHAMGAANHSNPQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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